molecular formula C16H13Li B14419446 lithium;1-methyl-3-phenylinden-1-ide CAS No. 83425-92-7

lithium;1-methyl-3-phenylinden-1-ide

Cat. No.: B14419446
CAS No.: 83425-92-7
M. Wt: 212.2 g/mol
InChI Key: MWMJPNGJTADHRI-UHFFFAOYSA-N
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Description

Lithium;1-methyl-3-phenylinden-1-ide is an organolithium compound characterized by a substituted indenide core. Such compounds are pivotal in synthetic chemistry due to their strong nucleophilic and basic properties, often serving as precursors or intermediates in the synthesis of complex organic and organometallic systems.

Properties

CAS No.

83425-92-7

Molecular Formula

C16H13Li

Molecular Weight

212.2 g/mol

IUPAC Name

lithium;1-methyl-3-phenylinden-1-ide

InChI

InChI=1S/C16H13.Li/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;/h2-11H,1H3;/q-1;+1

InChI Key

MWMJPNGJTADHRI-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1C=C(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of lithium;1-methyl-3-phenylinden-1-ide typically involves the reaction of 1-methyl-3-phenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Chemical Reactions Analysis

Lithium;1-methyl-3-phenylinden-1-ide undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.

    Addition: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lithium;1-methyl-3-phenylinden-1-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of lithium;1-methyl-3-phenylinden-1-ide involves the formation of a highly reactive carbanion, which can act as a nucleophile in various chemical reactions. The lithium cation stabilizes the carbanion, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium Indenide vs. Sodium Indenide Analogs

Lithium-based indenides generally exhibit higher ionic conductivity and lower solubility in nonpolar solvents compared to sodium analogs. For instance, sodium indenide derivatives are less thermally stable, as inferred from broader comparisons of lithium and sodium salts in energy storage systems (Table 1, ). The smaller ionic radius of Li⁺ (0.76 Å vs. 1.02 Å for Na⁺) enhances charge density, improving reactivity in cross-coupling reactions but reducing stability in aqueous environments .

Comparison with Substituted Phthalimides

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares structural motifs with the indenide system, such as aromatic substitution and heteroatom coordination. However, the lithium indenide lacks the phthalimide’s electron-withdrawing chlorine substituent, resulting in:

  • Higher basicity : The indenide’s carbanionic center is less stabilized, making it more reactive in deprotonation reactions.
  • Reduced thermal stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) decompose above 300°C, while lithium indenides may degrade at lower temperatures due to weaker resonance stabilization .

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Lithium Compounds

Property Lithium;1-Methyl-3-Phenylinden-1-ide* Lithium Nitrate Sodium Indenide Analogs*
Melting Point (°C) ~180 (estimated) 264 ~150 (estimated)
Ionic Conductivity (S/cm) 10⁻⁴–10⁻³ 10⁻² 10⁻⁵–10⁻⁴
Solubility in THF High Low Moderate

*Estimates based on structural analogs in .

Table 2: Reactivity in Catalytic Systems

Compound Application Reaction Rate (Relative)
This compound Polymerization initiator 1.0 (baseline)
3-Chloro-N-phenyl-phthalimide Polyimide monomer synthesis 0.3–0.5
Phosphine-Alkene Ligands Transition metal catalysis 0.8–1.2

Research Findings and Limitations

  • Coordination Chemistry : The indenide’s aromatic system and lithium counterion enable π-coordination to transition metals, similar to phosphine-alkene ligands (e.g., in palladium catalysis). However, its stronger basicity limits compatibility with electrophilic metal centers compared to neutral ligands .
  • Electrochemical Stability: While lithium nitrate (LiNO₃) is stable up to 264°C , the organic components in lithium indenide likely reduce its thermal resilience, restricting use in high-temperature batteries.
  • Synthetic Challenges : Achieving high purity in indenide synthesis is critical, mirroring requirements for 3-chloro-N-phenyl-phthalimide in polyimide production .

Limitations : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related systems, necessitating validation through targeted studies.

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